REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]([C:10]2[CH:15]=[CH:14][C:13]([OH:16])=[CH:12][CH:11]=2)=[O:9])=[CH:4][CH:3]=1.Br[C:18]([CH3:24])([CH3:23])[C:19]([O:21]C)=[O:20].C(=O)([O-])[O-].[K+].[K+].[OH-].[OH:32][CH2:33][CH2:34][N+:35]([CH3:38])([CH3:37])[CH3:36]>O>[OH:32][CH2:33][CH2:34][N+:35]([CH3:38])([CH3:37])[CH3:36].[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]([C:10]2[CH:15]=[CH:14][C:13]([O:16][C:18]([CH3:24])([CH3:23])[C:19]([O-:21])=[O:20])=[CH:12][CH:11]=2)=[O:9])=[CH:4][CH:3]=1 |f:2.3.4,5.6,8.9|
|
Name
|
|
Quantity
|
100 g
|
Type
|
reactant
|
Smiles
|
ClC1=CC=C(C=C1)C(=O)C1=CC=C(C=C1)O
|
Name
|
|
Quantity
|
148 g
|
Type
|
reactant
|
Smiles
|
BrC(C(=O)OC)(C)C
|
Name
|
|
Quantity
|
69 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
aqueous solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].OCC[N+](C)(C)C
|
Name
|
solvent
|
Quantity
|
240 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
100 °C
|
Type
|
CUSTOM
|
Details
|
The resulting mixture is stirred for 10 mm at 90° C.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
is prepared in a 1 l reactor
|
Type
|
TEMPERATURE
|
Details
|
maintained under a nitrogen atmosphere
|
Type
|
ADDITION
|
Details
|
are added
|
Type
|
CUSTOM
|
Details
|
formed by the reaction
|
Type
|
DISTILLATION
|
Details
|
is collected in the distillate
|
Type
|
CUSTOM
|
Details
|
to remove the excess brominated reactant
|
Type
|
DISTILLATION
|
Details
|
by distillation
|
Type
|
ADDITION
|
Details
|
300 ml of n-propanol are added
|
Type
|
FILTRATION
|
Details
|
filtered at this temperature
|
Type
|
CUSTOM
|
Details
|
to remove the insoluble mineral salts
|
Type
|
WASH
|
Details
|
The residual solid is rinsed with 100 ml of hot n-propanol, which
|
Type
|
CUSTOM
|
Details
|
The solution obtained
|
Type
|
STIRRING
|
Details
|
The reaction mixture is stirred for 3 hours
|
Duration
|
3 h
|
Type
|
DISTILLATION
|
Details
|
are then distilled
|
Type
|
ADDITION
|
Details
|
130 ml of n-propanol being added to the reactor
|
Type
|
FILTRATION
|
Details
|
The reactor contents are subsequently filtered on a clarifying
|
Type
|
FILTRATION
|
Details
|
filter
|
Type
|
TEMPERATURE
|
Details
|
cooled slowly to about 15° C
|
Type
|
FILTRATION
|
Details
|
The resulting suspension is filtered on an aspirator
|
Type
|
WASH
|
Details
|
the isolated solid is rinsed with 100 ml of cold n-propanol
|
Type
|
CUSTOM
|
Details
|
dried in a vacuum oven
|
Name
|
|
Type
|
|
Smiles
|
OCC[N+](C)(C)C.ClC1=CC=C(C(=O)C2=CC=C(OC(C(=O)[O-])(C)C)C=C2)C=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |